molecular formula C23H19ClN2O4S B4702803 methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate

methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate

Cat. No. B4702803
M. Wt: 454.9 g/mol
InChI Key: FZUYVBXZFLTZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate, also known as MCC950, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MCC950 has been shown to inhibit the NLRP3 inflammasome, a complex intracellular signaling pathway that plays a critical role in the immune response. In

Mechanism of Action

The NLRP3 inflammasome is a complex intracellular signaling pathway that plays a critical role in the immune response. When activated, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines, which can lead to tissue damage and inflammation. methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate inhibits the NLRP3 inflammasome by binding to a specific protein called NLRP3, preventing its activation and subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate can inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-18. In vivo studies have shown that methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate can reduce inflammation in animal models of various diseases, including multiple sclerosis, Alzheimer's disease, and gout.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate is its specificity for the NLRP3 inflammasome. Unlike other inhibitors, methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate does not affect other inflammasomes or immune signaling pathways, making it a valuable tool for studying the NLRP3 inflammasome. However, one limitation of methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate is its solubility. methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate is not very soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for research on methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate. One area of interest is the development of more soluble forms of methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate, which would make it easier to administer in vivo. Another area of interest is the potential use of methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate in combination with other drugs to treat diseases that involve inflammation. Additionally, researchers are exploring the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders, which could lead to new applications for methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate.

Scientific Research Applications

Methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. The NLRP3 inflammasome is involved in a variety of diseases, including inflammatory disorders, metabolic disorders, and neurodegenerative diseases. methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate has been shown to inhibit the NLRP3 inflammasome in vitro and in vivo, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

methyl 2-[[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c1-30-23(29)19-4-2-3-5-20(19)26-22(28)15-6-10-17(11-7-15)25-21(27)14-31-18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUYVBXZFLTZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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